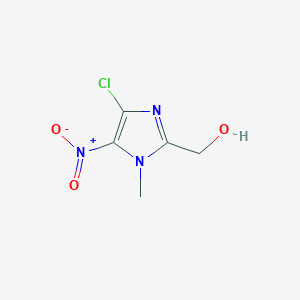
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the imidazole ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins by adding 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain 5-chloro-1-methyl-4-nitroimidazole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)aldehyde or (4-Chloro-1-methyl-5-nitroimidazol-2-yl)carboxylic acid.
Reduction: Formation of (4-Chloro-1-methyl-5-aminoimidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to exhibit antimicrobial activity by targeting the DNA of microorganisms .
Comparación Con Compuestos Similares
(1-Methyl-5-nitroimidazol-2-yl)methanol: Similar structure but lacks the chloro group.
2-Methyl-4(5)-nitroimidazole: Similar nitroimidazole structure but with different substitution patterns.
Uniqueness: (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The combination of chloro, methyl, and nitro groups in the imidazole ring provides distinct chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C5H6ClN3O3 |
|---|---|
Peso molecular |
191.57 g/mol |
Nombre IUPAC |
(4-chloro-1-methyl-5-nitroimidazol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O3/c1-8-3(2-10)7-4(6)5(8)9(11)12/h10H,2H2,1H3 |
Clave InChI |
GHBMEXNAQKCNSS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=C1[N+](=O)[O-])Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















